molecular formula C12H17N B2802627 (1S)-1-(4-Cyclobutylphenyl)ethanamine CAS No. 2248183-57-3

(1S)-1-(4-Cyclobutylphenyl)ethanamine

Cat. No. B2802627
CAS RN: 2248183-57-3
M. Wt: 175.275
InChI Key: RCNODORDCQBDBV-VIFPVBQESA-N
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Description

“(1S)-1-(4-Cyclobutylphenyl)ethanamine” is an organic compound that consists of an ethanamine (a two-carbon chain with an amine group) attached to a cyclobutyl group (a four-membered carbon ring) and a phenyl group (a six-membered carbon ring). The “(1S)” indicates the stereochemistry of the compound, meaning it has a specific three-dimensional arrangement of the atoms .


Molecular Structure Analysis

The molecular structure of “(1S)-1-(4-Cyclobutylphenyl)ethanamine” would be characterized by the presence of a cyclobutyl ring, a phenyl ring, and an ethanamine chain. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

As an amine, “(1S)-1-(4-Cyclobutylphenyl)ethanamine” could participate in various chemical reactions, such as acid-base reactions, alkylation, acylation, and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1S)-1-(4-Cyclobutylphenyl)ethanamine” would depend on its molecular structure. As an amine, it would likely be a polar compound and could form hydrogen bonds. Its cyclobutyl and phenyl groups could contribute to its hydrophobicity .

Mechanism of Action

The mechanism of action of “(1S)-1-(4-Cyclobutylphenyl)ethanamine” would depend on its use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on “(1S)-1-(4-Cyclobutylphenyl)ethanamine” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials .

properties

IUPAC Name

(1S)-1-(4-cyclobutylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9(13)10-5-7-12(8-6-10)11-3-2-4-11/h5-9,11H,2-4,13H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNODORDCQBDBV-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(4-Cyclobutylphenyl)ethanamine

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